1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene
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Overview
Description
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is a chemical compound with the molecular formula C9H7BrF4O2 and a molecular weight of 303.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, four fluorine atoms, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorinated ethoxy group.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with fluorinated moieties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methylbenzene: Contains a methyl group instead of a methoxy group.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-2-4-7(5-3-6)16-9(13,14)8(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPESGYHELNOJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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